Compound Description: FLB 457 is a potent and selective dopamine D-2 receptor antagonist. It exhibits high affinity for dopamine D-2 receptors both in vitro and in vivo, with biological activity primarily attributed to the S-enantiomer. FLB 457 features a benzamide core, an ortho-methoxy group, and a substituted pyrrolidinylmethyl side chain. Its molecular conformation is characterized by a planar benzamide moiety stabilized by an intramolecular hydrogen bond between the amide group and the ortho-methoxy oxygen. The pyrrolidinylmethyl side chain adopts a folded (+)-perpendicular-gauche trend. []
Relevance: FLB 457 shares significant structural similarities with 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. Both compounds possess a 2,3-dimethoxybenzamide core and a cyclic amine-containing side chain. The key difference lies in the cyclic amine moiety - a pyrrolidine ring in FLB 457 and a cyclopentane ring in the target compound. Additionally, FLB 457 has a bromo substituent at the 5-position of the benzamide ring. The research highlights the importance of the benzamide moiety and the cyclic amine side chain for dopamine D-2 receptor affinity. []
Compound Description: Similar to FLB 457, FLB 463 is a potent dopamine D-2 receptor antagonist with high affinity for the target receptor. The S-enantiomer is the biologically active form. Structurally, FLB 463 differs from FLB 457 by the presence of a 2-hydroxyl group on the benzamide ring, forming a salicylamide moiety. This hydroxyl group participates in an additional intramolecular hydrogen bond with the carbonyl oxygen, further stabilizing the planar conformation of the benzamide group. []
Relevance: FLB 463 belongs to the same class of substituted benzamides as 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide and shares the common features of a dimethoxybenzamide core and a substituted pyrrolidinylmethyl side chain. The research on FLB 463 emphasizes the influence of subtle structural modifications on receptor affinity, specifically highlighting the impact of the 2-hydroxy group on the benzamide ring. This finding suggests that incorporating a hydroxyl group in the target compound could potentially influence its interaction with dopamine receptors. []
Compound Description: TDP 526 serves as a crucial precursor in the synthesis of [125I]Epidepride ([125I]NCQ 219), a highly potent radioligand used to study dopamine D-2 receptor distribution in the brain. It is synthesized from Isoremoxipride (FLB 457) via palladium-catalyzed stannylation. []
Relevance: TDP 526 shares the same core structure with 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, featuring a 2,3-dimethoxybenzamide moiety and a (S)-(1-ethyl-2-pyrrolidinyl)methyl side chain. The presence of the tributyltin substituent at the 5-position in TDP 526 highlights the feasibility of modifying this position without disrupting the overall molecular framework. This finding suggests that the 5-position of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide could also be a potential site for introducing modifications. []
Compound Description: Epidepride is a high-affinity dopamine D2 receptor antagonist used in positron emission tomography (PET) studies to visualize and quantify D2 receptors in the brain. [, ]
Relevance: This compound shares a nearly identical core structure with 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, featuring the 2,3-dimethoxybenzamide moiety and a (S)-(1-ethyl-2-pyrrolidinyl)methyl side chain. The primary difference is the presence of an iodine atom at the 5-position of the benzamide ring in epidepride. This structural similarity strengthens the relevance of the 2,3-dimethoxybenzamide scaffold for D2 receptor binding. [, ]
Compound Description: This lipophilic substituted benzamide demonstrates enhanced brain penetration compared to Sulpiride, another substituted benzamide. It exhibits antidopaminergic effects and is investigated for its potential as an antipsychotic agent. []
Relevance: While sharing the benzamide functional group with 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, this compound differs in its core structure. It incorporates a 2,3-dihydrobenzofuran ring system instead of the 2,3-dimethoxybenzene ring and possesses a sulfamoyl group. Despite these differences, its inclusion highlights the broader relevance of substituted benzamides in the context of antipsychotic drug discovery and their potential for influencing dopamine-related pathways. []
Semantic Scholar Paper Reference:
Series of 5-substituted (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides
Compound Description: This series of compounds represents a group of potent dopamine D-2 receptor antagonists. They were synthesized by reacting various 5-substituted 2,3-dimethoxybenzoyl chlorides with (S)-1-ethylpyrrolidine-2-methanamine. These compounds exhibited potent inhibition of [3H]spiperone binding in rat striatal membranes, demonstrating their high affinity for dopamine D-2 receptors. The research suggests that a wide range of substituents can be tolerated at the 5-position of the benzamide ring without compromising activity. []
Relevance: These compounds share a remarkable structural similarity with 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. They all possess the same 2,3-dimethoxybenzamide core and the (S)-(1-ethylpyrrolidin-2-yl)methyl side chain. The research on this series strongly emphasizes the druggability of this chemical scaffold and its potential for developing potent and selective D2 receptor ligands. []
Compound Description: This series of compounds was designed and synthesized as potential dopamine D2 receptor ligands for positron emission tomography (PET) studies. These compounds explore the effects of introducing fluoroalkyl groups at the 5-position of the benzamide ring. []
Relevance: These compounds, particularly those with a pyrrolidinylmethyl side chain, share a close structural resemblance to 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, highlighting the significance of both the 2,3-dimethoxybenzamide core and the substituted pyrrolidinylmethyl side chain in dopamine D2 receptor binding. The incorporation of fluoroalkyl groups, common in medicinal chemistry for modulating lipophilicity and metabolic stability, offers valuable insights for modifying 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. []
Compound Description: NCQ 115 is a novel dopamine D2 receptor antagonist exhibiting stereoselective activity. It demonstrates a preference for the R-enantiomer at the pyrrolidine ring's 2-position. This selectivity is in contrast to the S-enantiomer preference observed in structurally similar compounds like FLB 457, highlighting the complex structure-activity relationships in this class of compounds. NCQ 115 adopts a folded conformation with the fluorobenzyl group positioned over the benzamide moiety, stabilized by intramolecular hydrogen bonding. []
Relevance: NCQ 115, structurally similar to 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, emphasizes the importance of stereochemistry for D2 receptor affinity. Both compounds share the 2,3-dimethoxybenzamide core, and although their side chains differ, they both feature a benzyl group attached to the pyrrolidine ring. This comparison highlights the impact of even subtle changes, like the fluorine atom on the benzyl group, on the overall conformation and potentially the biological activity of these molecules. []
Semantic Scholar Paper Reference:
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides
Compound Description: This series of compounds was investigated for its potential as dopamine D-2 receptor antagonists. The study found that the R-enantiomers of these compounds exhibited higher affinity for the D-2 receptor compared to the S-enantiomers, a trend opposite to that observed for similar compounds with N-ethyl or N-allyl substituents on the pyrrolidine ring. This difference underscores the significant influence of substituent size and stereochemistry on receptor binding affinity. []
Relevance: This series of compounds provides further insight into the structural requirements for dopamine D2 receptor antagonism, which is relevant to understanding the potential activities of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. Specifically, the comparison between N-benzyl and N-ethyl/N-allyl substituents on the pyrrolidine ring highlights the impact of steric bulk on receptor interaction. The study's observation that specific disubstitution patterns on the benzamide ring, like 2,3-dimethoxy or 5,6-dimethoxy, correlate with higher potency, suggests that modifications to the substitution pattern of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide could modulate its activity. []
Semantic Scholar Paper Reference:
Stereoisomers of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides
Compound Description: These compounds represent two series of substituted benzamides and 2,3-dihydrobenzofuran-7-carboxamides. The research focused on understanding the impact of stereochemistry on their dopamine D2 receptor binding affinity and their ability to inhibit apomorphine-induced hyperactivity. Interestingly, the study observed a shift in stereospecificity from the S- to the R-configuration as the alkyl side chain on the pyrrolidine ring increased in length. []
Relevance: While these compounds differ from 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide in their core structures and the presence of a sulfamoyl group, the study's findings regarding stereospecificity offer a valuable perspective. Although the target compound has a phenylcyclopentyl group instead of a simple alkyl chain, the research underscores the importance of considering stereochemical variations during drug development and the potential impact of seemingly small structural changes on receptor interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.